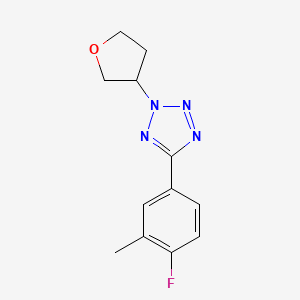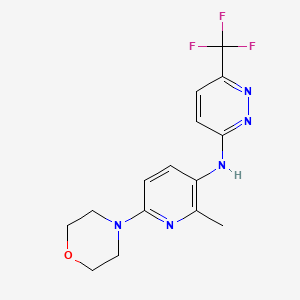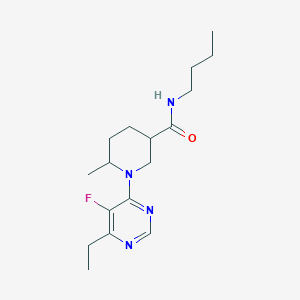![molecular formula C16H20F3N5O2 B7056337 3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7056337.png)
3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[45]decane-2,4-dione is a unique organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
N-alkylation of the pyridazine ring with a suitable alkylating agent.
Amination reaction to introduce the amino group.
Cyclization to form the diazaspiro structure.
Incorporation of the trifluoromethyl group using trifluoromethylating reagents.
Industrial Production Methods: Industrial production of this compound often requires optimized reaction conditions such as:
Controlled temperature and pressure to ensure high yield and purity.
Use of catalysts to accelerate the reactions.
Purification steps including crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound undergoes various reactions, including:
Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate.
Reduction: : Reduced by agents like lithium aluminium hydride.
Substitution: : Participates in nucleophilic substitution reactions, given the presence of functional groups.
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.
Oxidation: : Corresponding ketones or aldehydes.
Reduction: : Reduced forms of the parent compound.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione has broad applications in multiple fields:
Chemistry:Catalysis: : Used as a ligand in catalysis for organic transformations.
Material Science: : Component in the synthesis of advanced materials with unique properties.
Biological Probes: : Utilized in studying biological pathways due to its ability to bind to specific biomolecules.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, aiding in biochemical research.
Pharmaceuticals: : Potential therapeutic agent for treating specific diseases due to its biological activity.
Drug Development: : Serves as a lead compound in the development of new drugs.
Agriculture: : Used in the development of agrochemicals like pesticides.
Polymers: : Incorporated in the synthesis of specialty polymers with desired properties.
Mechanism of Action
Mechanism of Action: The compound exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific receptors or enzymes, altering their activity.
Pathways Involved: : Modulates biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds:
3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione: : A closely related compound with slight structural variations.
3-[3-[[6-(Fluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione: : Another analogue with a fluoromethyl group instead of trifluoromethyl.
The trifluoromethyl group in 3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4
This should provide a comprehensive overview of the compound. Anything you'd like me to dive deeper into?
Properties
IUPAC Name |
3-[3-[[6-(trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2/c17-16(18,19)11-5-6-12(23-22-11)20-9-4-10-24-13(25)15(21-14(24)26)7-2-1-3-8-15/h5-6H,1-4,7-10H2,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUQVKFSJVHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCNC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[[[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7056260.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7056265.png)
![2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7056271.png)

![4-Ethyl-5-fluoro-6-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B7056278.png)
![4-Ethyl-5-fluoro-6-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrimidine](/img/structure/B7056280.png)
![5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol](/img/structure/B7056284.png)
![3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B7056287.png)

![3-[3-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B7056311.png)
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7056316.png)

![6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile](/img/structure/B7056333.png)
![2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B7056340.png)
